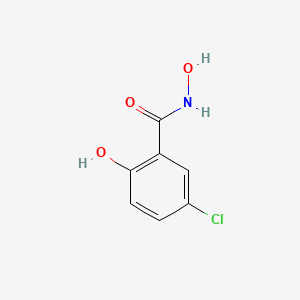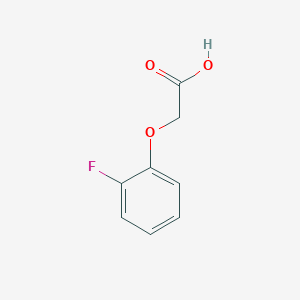
(2-氟苯氧基)乙酸
描述
2-Fluorophenoxyacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It is a white to off-white powder or crystals .
Synthesis Analysis
The compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as a solvent .
Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system with the space group P21/c. Crystal data for C8H7FO3, a = 13.3087 (17) Å, b = 4.9912 (6) Å, c = 11.6018 (15) Å, β = 104.171 (4)°, V = 747.21 (16) Å3, Z = 4, T = 293 (2) K, μ (CuKα) = 1.142 mm-1, Dcalc = 1.512 g/cm3 .
Chemical Reactions Analysis
The compound 2-(4-fluorophenoxy)acetic acid was synthesized by refluxing 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as a solvent .
Physical And Chemical Properties Analysis
The molecular weight of 2-Fluorophenoxyacetic acid is 170.14 . It is a white to off-white powder or crystals that is stored at room temperature .
科学研究应用
Application in Organic Chemistry Synthesis
Specific Scientific Field
Organic Chemistry
Summary of the Application
“(2-Fluorophenoxy)acetic acid” is used in the synthesis of new organic compounds . These compounds have significant importance in medicinal chemistry, with potential applications in the development of pharmaceuticals .
Methods of Application or Experimental Procedures
The compound was synthesized by refluxing 4-fluorophenol as a starting material with ethyl chloroacetate in acetone as solvent . This process is typically carried out in a laboratory setting, following standard procedures for organic synthesis .
Results or Outcomes
The synthesized compounds have shown moderate functional activity against gram-negative bacteria and have been found to provide a great antifungal activity . These results suggest potential applications in the development of new antimicrobial agents .
Application in Fluorescent Probes
Specific Scientific Field
Chemical Biology
Summary of the Application
“(2-Fluorophenoxy)acetic acid” can be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .
Methods of Application or Experimental Procedures
The fluorescent probe is a molecule that contains a fluorescent functional group, which changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment . The composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .
Results or Outcomes
The use of fluorescent probes has led to significant advancements in the field of chemical biology . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . This has facilitated the identification and detection of biomolecules such as enzymes, proteins, antibodies, or amino acids .
安全和危害
属性
IUPAC Name |
2-(2-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAXCCNKYPOHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278826 | |
| Record name | (2-Fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenoxy)acetic acid | |
CAS RN |
348-10-7 | |
| Record name | 348-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



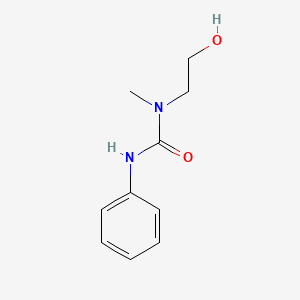

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
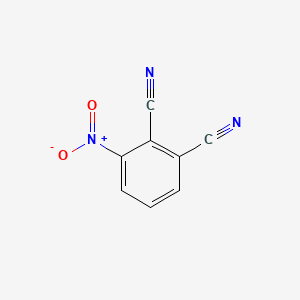
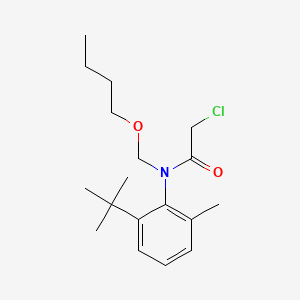
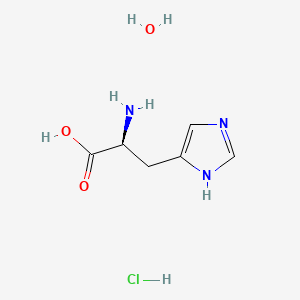
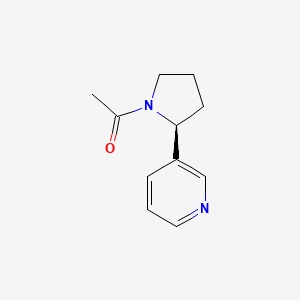
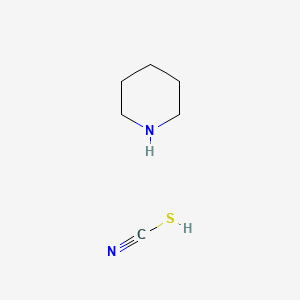

![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
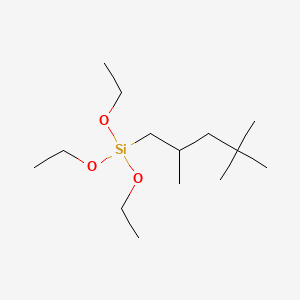
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio]-](/img/structure/B1295767.png)
